molecular formula C15H17Cl2N3O B1220907 Diniconazole CAS No. 70217-36-6

Diniconazole

Cat. No. B1220907
CAS RN: 70217-36-6
M. Wt: 326.2 g/mol
InChI Key: FBOUIAKEJMZPQG-UHFFFAOYSA-N
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Description

Diniconazole is a chemical compound that belongs to the family of triazole fungicides. It is commonly used in agriculture to protect crops from fungal infections. Diniconazole has a broad spectrum of activity and is effective against a wide range of fungal pathogens.

Scientific Research Applications

Pesticide Residue Risk Assessment

Diniconazole is often assessed for its residue levels in various crops to ensure food safety. A study published in MDPI’s Foods journal investigated the dissipation kinetics of Diniconazole in radish leaves and roots, providing a risk assessment based on the maximum residue limits (MRLs) set by regulatory bodies . The study found that Diniconazole had a biological half-life of 6.2 days in both leaves and roots, indicating how long it remains active in the plant system. This information is crucial for determining safe consumption levels and pre-harvest intervals to minimize health risks to consumers.

Growth Retardation in Sesame Seedlings

Diniconazole has been studied for its effects on the growth of Sesamum indicum ‘Baekseol’ plug seedlings. Research published in the Journal of Crop Science and Biotechnology showed that Diniconazole could effectively retard stem growth without affecting the number of leaves, making it a potential alternative to more expensive growth retardants like paclobutrazole . This application is particularly relevant for managing seedling growth in high-density planting systems.

Enhancing Root Biomass

In the same study that explored growth retardation, Diniconazole was found to increase root fresh weight in treated seedlings . This suggests that Diniconazole could be used to enhance root biomass, which is vital for plant stability and nutrient uptake, especially in plants that are transplanted or subjected to stress conditions.

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUIAKEJMZPQG-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040363
Record name Diniconazole
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Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diniconazole

CAS RN

83657-24-3, 70217-36-6
Record name Diniconazole
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URL https://commonchemistry.cas.org/detail?cas_rn=83657-24-3
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Record name Diclopentezol
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Record name Diniconazole [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diniconazole
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Record name 1H-1,2,4-Triazole-1-ethanol, β-[(2,4-dichlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE)
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Record name 70217-36-6
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Record name DINICONAZOLE
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Synthesis routes and methods I

Procedure details

166 Milligrams (1.02 mmole) of the present compound obtained in Example 1 was dissolved in a 1,2-dichloroethane/dimethylformamide (27 ml/0.5 ml) mixed solvent, and 5 ml of a 1,2-dichloroethane solution containing 975 mg (3.0 mmoles) of (E)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one (E/Z=94.8/5.2) was added dropwise thereto. After reaction at room temperature for 16.5 hours, 2% hydrochloric acid was added to separate the reaction solution into an aqueous and organic layers. After concentrating the organic layer, the residue was purified by column chromatography on silica gel to obtain 624 mg of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol. The ratio of the E-form alcohol to Z-form alcohol was 93.8 to 6.2, and the enantiomer ratio of the E-form alcohol was: (+)-isomer: (-)-isomer=18:82.
[Compound]
Name
present compound
Quantity
1.02 mmol
Type
reactant
Reaction Step One
Name
1,2-dichloroethane dimethylformamide
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To d-norephedrine hydrochloride (832 g) and monochlorobenzene (2,343 g), a dimethylformamide solution of sodium borohydride (166 g) was added, and the resultant mixture was stirred at a temperature of 20° to 30° C. for 1 hour. A monochlorobenzene solution of the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl1-penten-3-one (991 g) was added thereto, followed by stirring at the same temperature as above for 10 hours. The reaction mixture was treated with dilute nitric acid. The monochlorobenzene layer was separated and concentrated to give the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol (1,000 g) (content, 97.0%; yield, 97.0%).
Quantity
832 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diniconazole
Reactant of Route 2
Diniconazole
Reactant of Route 3
Diniconazole
Reactant of Route 4
Diniconazole
Reactant of Route 5
Diniconazole
Reactant of Route 6
Reactant of Route 6
Diniconazole

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